molecular formula C11H15NO2 B2751054 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 87202-36-6

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol

Cat. No.: B2751054
CAS No.: 87202-36-6
M. Wt: 193.246
InChI Key: QQJYDMQRLRLPKP-KPKJPENVSA-N
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Description

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-(Sec-butyl)-2-hydroxybenzenecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the production of fine chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzenecarbaldehyde oxime: Lacks the sec-butyl group, which may influence its reactivity and applications.

    5-(Tert-butyl)-2-hydroxybenzenecarbaldehyde oxime: Similar structure but with a tert-butyl group instead of a sec-butyl group, which can affect its steric properties.

Uniqueness

The presence of the sec-butyl group in 4-(butan-2-yl)-2-[(1E)-(hydroxyimino)methyl]phenol imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

4-butan-2-yl-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-8(2)9-4-5-11(13)10(6-9)7-12-14/h4-8,13-14H,3H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYDMQRLRLPKP-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=C(C=C1)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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